N-(2-bromophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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Overview
Description
N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Bromination of the Phenyl Ring: The bromophenyl group can be synthesized by brominating a phenyl ring using bromine or N-bromosuccinimide (NBS).
Coupling Reactions: The final step involves coupling the bromophenyl group, the pyrazolyl group, and the acetamide group using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group and the trifluoromethyl group may play a role in binding to target proteins or enzymes, while the pyrazolyl group may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Chlorophenyl)-2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Acetamide
- N~1~-(2-Fluorophenyl)-2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-Yl]Acetamide
Uniqueness
N~1~-(2-BROMOPHENYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C13H11BrF3N3O |
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Molecular Weight |
362.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C13H11BrF3N3O/c1-8-6-11(13(15,16)17)19-20(8)7-12(21)18-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,18,21) |
InChI Key |
XVTFKXPUKMHQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2Br)C(F)(F)F |
Origin of Product |
United States |
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